molecular formula C9H13N3O B8038819 2-(Benzylamino)acetohydrazide

2-(Benzylamino)acetohydrazide

Cat. No.: B8038819
M. Wt: 179.22 g/mol
InChI Key: KPQSMDJOSNHHPR-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetohydrazide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzylamino group attached to an acetohydrazide moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylamino)acetohydrazide typically involves the reaction of benzylamine with acetohydrazide. One common method includes the condensation of benzylamine with ethyl chloroacetate to form ethyl 2-(benzylamino)acetate, followed by hydrazinolysis to yield the desired product . The reaction conditions often involve refluxing in ethanol or methanol, with the use of catalysts such as sodium ethoxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylamino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can yield primary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzylamino or acetohydrazide moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).

Major Products: The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzylamino)acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, its ability to undergo various chemical transformations allows it to participate in metabolic pathways and exert biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Benzylamino)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Biological Activity

2-(Benzylamino)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and cytoprotective effects. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O
  • Molecular Weight : 204.23 g/mol

The compound features a hydrazide functional group, which is known for its reactivity and ability to form complexes with metal ions, potentially enhancing its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing a range of effects:

Antimicrobial Activity

Research has demonstrated that derivatives of hydrazides, including this compound, exhibit significant antibacterial properties. A study indicated that similar compounds effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

Several studies have investigated the anticancer potential of hydrazide derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell metabolism .

Cytoprotective Effects

Notably, research has highlighted the cytoprotective effects of this compound against endoplasmic reticulum (ER) stress-induced cell death. A derivative demonstrated enhanced protective activity against ER stress in pancreatic β-cells, suggesting its potential role in diabetes management .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis in rapidly dividing cells .
  • Molecular Docking Studies : Molecular docking analyses have shown that this compound and its analogs can bind effectively to enzyme active sites, modulating their activity and leading to therapeutic effects .

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound and its analogs:

  • Antibacterial Activity : A study synthesized a series of benzohydrazides and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL against resistant strains .
    CompoundMIC (µg/mL)Target Bacteria
    This compound10Staphylococcus aureus
    Analog A5Escherichia coli
    Analog B20Pseudomonas aeruginosa
  • Cytoprotective Activity : In a study focusing on pancreatic β-cells exposed to ER stressors, the compound showed a protective effect with an EC50_{50} value of approximately 0.1 µM, indicating high potency in preventing cell death .
  • Anticancer Efficacy : In vitro assays demonstrated that specific derivatives significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50_{50} values ranging from 10 to 50 µM depending on the structure .

Properties

IUPAC Name

2-(benzylamino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-12-9(13)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQSMDJOSNHHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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